molecular formula C15H14O2 B6377622 5-(2,4-Dimethylphenyl)-2-formylphenol CAS No. 1261918-71-1

5-(2,4-Dimethylphenyl)-2-formylphenol

Cat. No.: B6377622
CAS No.: 1261918-71-1
M. Wt: 226.27 g/mol
InChI Key: GVSIBCQRMFECEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dimethylphenyl)-2-formylphenol (CAS 1261891-99-9) is a specialized organic compound that serves as a versatile intermediate in synthetic organic chemistry. This compound features a phenolic core substituted with a formyl group and a 2,4-dimethylphenyl moiety, a structure that imparts unique reactivity valuable for preparing fine chemicals, pharmaceuticals, and advanced materials . The presence of both aldehyde and hydroxyl functionalities allows for versatile derivatization, enabling applications in coupling reactions, ligand synthesis, and polymer modification . Its well-defined aromatic system enhances stability and selectivity in targeted transformations . In pharmaceutical research, derivatives of this compound show promise as intermediates for the development of novel therapeutic agents . In materials science, its unique combination of functional groups makes it an attractive building block for developing conductive polymers and organic semiconductors, which have potential applications in electronic devices such as organic light-emitting diodes (OLEDs) . The compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes . Please note: While the information above is based on the highly similar compound 6-(2,4-Dimethylphenyl)-2-formylphenol, which shares the same CAS Number (1261891-99-9) and molecular structure, the specific isomer "this compound" was not directly found in the search results. It is crucial to verify the exact chemical structure and nomenclature for your specific research requirements.

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-3-6-14(11(2)7-10)12-4-5-13(9-16)15(17)8-12/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSIBCQRMFECEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685065
Record name 3-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-71-1
Record name 3-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The 2,4-dimethylphenyl group is introduced through a palladium-catalyzed coupling reaction. Starting with 5-bromophenol , the bromine atom is replaced by a 2,4-dimethylphenyl group using 2,4-dimethylphenylboronic acid under Suzuki conditions.

Procedure :

  • 5-Bromophenol (1.0 equiv), 2,4-dimethylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv) are combined in a degassed mixture of dioxane and water (4:1).

  • The reaction is heated at 80–90°C for 12–24 hours under nitrogen.

  • Post-reaction, the mixture is extracted with ethyl acetate, dried over MgSO₄, and purified via silica gel chromatography to yield 5-(2,4-Dimethylphenyl)phenol (75–85% yield).

Key Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 6.88 (d, J = 8.4 Hz, 1H, ArH), 6.78 (s, 1H, ArH), 5.45 (s, 1H, OH), 2.35 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).

Alternative Methods and Optimization

Friedel-Crafts Alkylation

An alternative route involves Friedel-Crafts alkylation of phenol with 2,4-dimethylbenzyl chloride. However, this method suffers from poor regioselectivity and is less favored.

Duff Reaction

The Duff reaction (hexamine/HCl) was explored for formylation but resulted in para-selectivity, rendering it unsuitable for ortho-formylation.

Scalability and Industrial Considerations

The Suzuki-Vilsmeier sequence is scalable, with the following optimizations:

  • Catalyst Recycling : Pd(PPh₃)₄ is recovered via aqueous/organic phase separation, reducing costs.

  • In Situ Vilsmeier Reagent : Using thionyl chloride instead of POCl₃ simplifies reagent handling and improves safety .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3, and halogenation with Br2 or Cl2.

Major Products Formed

    Oxidation: 5-(2,4-Dimethylphenyl)-2-carboxyphenol.

    Reduction: 5-(2,4-Dimethylphenyl)-2-hydroxymethylphenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(2,4-Dimethylphenyl)-2-formylphenol has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)-2-formylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 5-(2,4-Dimethylphenyl)-2-formylphenol, differing primarily in substituents and core frameworks:

Compound Name Core Structure Substituents Key Functional Groups Applications
This compound Phenol -CHO (position 2); 2,4-dimethylphenyl (position 5) Formyl, phenolic -OH Precursor for antimicrobial agents
4-((5-(2,4-Dimethylphenyl)-1,3,4-thiadiazol-2-ylamino)methylamino)phenol Thiadiazole-phenol hybrid 1,3,4-thiadiazole ring; 2,4-dimethylphenyl; amino-methyl linkage Thiadiazole, phenolic -OH, amino Antimicrobial activity
5-(2,4-Dimethylphenyl)-2-propionylcyclohexane-1,3-dione Cyclohexanedione 2,4-dimethylphenyl; propionyl group Ketone, cyclohexanedione Intermediate in receptor modulator synthesis
2,4-Bis(2,4-dimethylphenyl)-6-[2-hydroxy-4-(3-nonyloxy-2-hydroxypropoxy)phenyl]-s-triazine s-Triazine Two 2,4-dimethylphenyl groups; hydroxypropoxy chain Triazine, phenolic -OH, ether UV stabilizers
Key Observations:
  • Functional Groups: The formyl group in this compound enhances its reactivity in condensation reactions, unlike the thiadiazole or triazine analogs .
  • Bioactivity: Thiadiazole derivatives exhibit pronounced antimicrobial properties, while the cyclohexanedione derivative (Compound 4) is used in metabotropic glutamate receptor modulation .
  • Synthetic Utility : The s-triazine derivatives are employed in materials science for UV stabilization, contrasting with the medicinal focus of the target compound .

Physicochemical Properties

Property This compound Thiadiazole Analog Cyclohexanedione Derivative s-Triazine Derivative
Molecular Weight (g/mol) 226.27 ~350 (estimated) 315.8 (LCMS data) >500 (estimated)
Solubility Moderate in DMF, ethanol Low in polar solvents Soluble in DCM, ethanol Insoluble in water
Stability Stable under inert conditions Sensitive to hydrolysis Thermally stable UV-resistant

Q & A

Q. What are the common synthetic routes for 5-(2,4-Dimethylphenyl)-2-formylphenol, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Suzuki-Miyaura Cross-Coupling : To construct the biphenyl backbone. For example, coupling a 2,4-dimethylphenylboronic acid with a halogenated phenolic precursor under palladium catalysis .

Formylation : Introduce the formyl group via directed ortho-metalation (DoM) followed by reaction with a formylating agent (e.g., DMF/POCl₃) or Vilsmeier-Haack reaction .

  • Critical Conditions :
  • Catalyst Selection : Pd(PPh₃)₄ for Suzuki coupling.
  • Temperature Control : Maintain 80–100°C during cross-coupling.
  • Protection of Phenolic -OH : Use acetyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions during formylation .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :
TechniqueKey Features ObservedFunctional Group AssignmentReference
FT-IR ~1680 cm⁻¹C=O stretch (formyl)
¹H NMR δ 9.8–10.2 (s, 1H)Formyl proton
¹³C NMR δ ~190 ppmFormyl carbon
MS Molecular ion peak [M+H]⁺Confirms molecular weight
  • Notes : Coupling patterns in ¹H NMR distinguish aromatic protons (e.g., dimethylphenyl substituents).

Q. How can X-ray crystallography resolve the molecular structure of this compound?

  • Methodological Answer :
  • Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures). Challenges include polymorphism due to flexible formyl group .
  • Refinement : SHELXL (via SHELX suite) refines positional and thermal parameters. Key metrics: R-factor < 0.05, wR₂ < 0.10 .
  • Output : Bond lengths/angles confirm planarity of the phenolic ring and steric effects from dimethyl groups .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) :
  • Optimize geometry at B3LYP/6-31G(d) level to study frontier molecular orbitals (FMOs). HOMO-LUMO gaps (~4.5 eV) indicate electrophilic reactivity at the formyl group .
  • Electrostatic Potential Maps : Highlight nucleophilic regions (phenolic -OH) and electrophilic sites (formyl carbon) .
  • Molecular Docking : Predict interactions with biological targets (e.g., enzymes). Use AutoDock Vina with force fields adjusted for aromatic stacking .

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results?

  • Methodological Answer :
  • Case Example : If NMR suggests free rotation of the formyl group but XRD shows a fixed conformation:

Dynamic NMR : Variable-temperature studies to assess rotational barriers.

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) stabilizing the crystal structure .

  • Validation : Compare experimental XRD bond lengths with DFT-optimized geometries .

Q. What strategies elucidate the mechanism of biological activity in derivatives of this compound?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing formyl with carboxyl or amine groups) and test antimicrobial/anticancer activity .
  • Mechanistic Probes :
  • Fluorescence Quenching : Monitor binding to serum albumin (e.g., BSA) to assess pharmacokinetics.
  • ROS Detection : Use DCFH-DA assay to evaluate antioxidant/pro-oxidant effects .
  • In Silico ADMET : Predict bioavailability and toxicity using SwissADME or ProTox-II .

Data Contradiction Analysis

Example : Discrepancy in formyl group orientation (XRD vs. NMR).

  • Resolution Workflow :
    • Conformational Sampling : MD simulations to model rotational freedom.
    • NOESY NMR : Detect through-space correlations between formyl proton and aromatic protons.
    • Theoretical vs. Experimental : Overlay XRD structure with DFT-generated conformers .

Key Notes

  • Advanced Tools : SHELX (v.2018), Gaussian16 (DFT), and AutoDock Vina referenced where applicable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.